1-PYRROLIDINYL[3-(TRIFLUOROMETHYL)PHENYL]METHANONE
Overview
Description
1-PYRROLIDINYL[3-(TRIFLUOROMETHYL)PHENYL]METHANONE is a chemical compound with the molecular formula C19H18F3NO It is known for its unique structure, which includes a pyrrolidine ring and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
The synthesis of 1-PYRROLIDINYL[3-(TRIFLUOROMETHYL)PHENYL]METHANONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine and 3-(trifluoromethyl)benzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve more efficient and scalable methods, including continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-PYRROLIDINYL[3-(TRIFLUOROMETHYL)PHENYL]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-PYRROLIDINYL[3-(TRIFLUOROMETHYL)PHENYL]METHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 1-PYRROLIDINYL[3-(TRIFLUOROMETHYL)PHENYL]METHANONE involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to various enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
1-PYRROLIDINYL[3-(TRIFLUOROMETHYL)PHENYL]METHANONE can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-benzyl-3-pyrrolidinyl methanone and 3-(trifluoromethyl)phenyl methanone share structural similarities but differ in their specific functional groups and chemical properties.
Properties
IUPAC Name |
pyrrolidin-1-yl-[3-(trifluoromethyl)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c13-12(14,15)10-5-3-4-9(8-10)11(17)16-6-1-2-7-16/h3-5,8H,1-2,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZYHLRFUZLONC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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